2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide
Overview
Description
“2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetamide” is a chemical compound with the linear formula C15H13ClN2O2 . It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam . The exact synthesis process is complex and may vary depending on the specific requirements of the end product.Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary depending on the specific conditions and reactants involved. It is used in the synthesis of various compounds, indicating that it can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular structure. It has a molecular weight of 288.736 . More detailed information about its physical and chemical properties, such as melting point, boiling point, solubility, and stability, would require further analysis.Scientific Research Applications
Chemical Synthesis and Characterization
- The compound has been used in the synthesis of various derivatives with potential biological activities. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared from a similar phenyl acetic acid derivative and evaluated for their antimicrobial activity, with some showing good activity compared to standard drugs (Patel & Shaikh, 2011).
- Another study involved the synthesis of acetamide derivatives of 2-aminophenol for potential use in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation process was optimized using various parameters, highlighting the compound's relevance in drug synthesis processes (Magadum & Yadav, 2018).
Pharmacological Potential
- The benzofuran-acetamide scaffold, which is structurally related, has been studied as a potential anticonvulsant agent. Derivatives of this scaffold were synthesized and evaluated, showing significant anticonvulsant activity and providing insights into the pharmacophore mapping of these compounds (Shakya et al., 2016).
- In another study, derivatives of N-aryl 1,2,4-triazole were synthesized and characterized, and their inhibitory potential against acetylcholinesterase and butyrylcholinestrase was evaluated. These compounds showed moderate to good activities, with the study also involving molecular docking studies to rationalize the binding site interactions (Riaz et al., 2020).
Environmental and Biochemical Studies
- The reaction of a related pharmaceutical compound with hypochlorite, simulating wastewater disinfection conditions, led to the formation of unusual products, including derivatives of acetamide. This study is significant for understanding the environmental fate and potential phytotoxic effects of such compounds (DellaGreca et al., 2009).
Properties
IUPAC Name |
2-[2-amino-3-(4-chlorobenzoyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)18)8-13(17)19/h1-7H,8,18H2,(H2,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWOBAQCODTFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)N)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228957 | |
Record name | Ahr 10037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78281-73-9 | |
Record name | 2-Amino-3-(4-chlorobenzoyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78281-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ahr 10037 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ahr 10037 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30228957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AHR-10037 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9PW3SDK9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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